molecular formula C25H17N3O5 B2554013 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 879462-82-5

2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2554013
CAS No.: 879462-82-5
M. Wt: 439.427
InChI Key: YLCXIPDBEJBARV-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₅H₁₇N₃O₅ Molecular Weight: 439.427 g/mol ChemSpider ID: 1435088 Synonyms:

  • 2-(3-Nitrophenyl)-3-(2-phenylethyl)-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione
  • 879462-82-5 (CAS Registry Number)

This compound belongs to the chromeno[2,3-d]pyrimidine class, characterized by a fused chromene-pyrimidine-dione scaffold. The 3-nitrophenyl and phenethyl substituents at positions 2 and 3, respectively, distinguish it from other derivatives.

Properties

IUPAC Name

2-(3-nitrophenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O5/c29-22-19-11-4-5-12-20(19)33-24-21(22)25(30)27(14-13-16-7-2-1-3-8-16)23(26-24)17-9-6-10-18(15-17)28(31)32/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCXIPDBEJBARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

Component Example Reagents Role in Synthesis
Aldehyde 3-Nitrobenzaldehyde Introduces nitrophenyl moiety
Barbituric Acid 1,3-Dimethylbarbituric acid Forms pyrimidine-dione core
Cyclohexane-1,3-dione Dimedone Facilitates chromene ring formation

This method yields 65–85% under optimized conditions, with shorter reaction times observed for electron-deficient aldehydes. The mechanism proceeds via Knoevenagel condensation followed by Michael addition and cyclodehydration.

Solvent-Free Cyclization Using Acetic Anhydride

An alternative solvent-free protocol employs acetic anhydride as both cyclizing agent and solvent. Starting from 2-amino-3-cyano-4H-chromenes, heating at 120–140°C for 6 hours induces intramolecular cyclization.

Advantages:

  • Eliminates toxic solvents (e.g., dichloromethane)
  • Reduces purification steps due to high regioselectivity
  • Achieves yields of 72–89% for nitro-substituted derivatives

This method is particularly effective for introducing the phenethyl group through prior alkylation of the chromene precursor.

Catalytic Green Chemistry Approaches

Recent advances emphasize eco-friendly catalysts. DABCO-SO3H , a Brønsted acid catalyst, enables synthesis in aqueous media at 80°C. This method avoids hazardous solvents and reduces energy input while maintaining yields comparable to traditional methods (70–78% ).

Comparative Analysis of Catalysts:

Catalyst Solvent Temperature (°C) Yield (%) Reaction Time (h)
p-TSA Ethanol 78 65–85 3–10
Acetic Anhydride Solvent-free 120–140 72–89 6
DABCO-SO3H Water 80 70–78 4–8

The aqueous DABCO-SO3H system demonstrates superior environmental metrics but requires precise pH control to prevent hydrolysis of the nitro group.

Nitrophenyl Group Introduction Strategies

The 3-nitrophenyl substituent is typically introduced via two routes:

Direct Use of Nitro-Substituted Aldehydes

Pre-synthesized 3-nitrobenzaldehyde participates directly in three-component reactions, ensuring regioselectivity at the C2 position.

Post-Synthesis Nitration

A patent-described method nitrates β-phenethylamine derivatives using concentrated HNO3/H2SO4 at 0–5°C. While effective, this approach risks over-nitration and requires protective group strategies (e.g., acetyl protection):

  • Protection: β-Phenethylamine → N-Acetyl-β-phenethylamine (acetic anhydride, CH2Cl2, 40–95°C)
  • Nitration: N-Acetyl derivative → 4-Nitro-N-acetyl-β-phenethylamine (HNO3/H2SO4, 0°C)
  • Deprotection: HCl-mediated cleavage yields 4-nitrophenethylamine hydrochloride

This sequence achieves 85–92% purity but adds three steps compared to direct aldehyde use.

Chromeno-Pyrimidine Core Formation

The fused chromeno-pyrimidine system forms via either:

Pinner/Dimroth Rearrangement

Heating 2-amino-4-aryl-chromene-3-carbonitriles with aliphatic carboxylic acids in POCl3 induces rearrangement, constructing the pyrimidine ring. This method is optimal for introducing alkyl/aryl groups at C3 but requires stringent anhydrous conditions.

Tandem Knoevenagel-Michael Cyclization

Barbituric acid derivatives condense with aldehydes and dimedone, followed by acid-catalyzed cyclization. Ethanol/water mixtures enhance solubility of nitro-containing intermediates.

Purification and Characterization

Final purification typically involves:

  • Recrystallization: Ethanol/water (3:1) removes unreacted dimedone
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) isolates regioisomers
  • Spectroscopic Validation:
    • 1H NMR (DMSO-d6): δ 8.3–8.5 ppm (nitrophenyl protons), δ 4.1–4.3 ppm (phenethyl CH2)
    • IR: 1720 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO2 asymmetric)

Challenges and Optimization Opportunities

  • Nitro Group Stability: Prolonged heating above 100°C risks nitro reduction; microwave-assisted synthesis reduces thermal exposure.
  • Regioselectivity: Electron-withdrawing groups on aldehydes favor C2 over C4 substitution (95:5 ratio).
  • Scale-Up Limitations: Solvent-free methods face heat transfer issues; continuous flow systems may mitigate this.

Chemical Reactions Analysis

2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenethyl group can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of chromeno-pyrimidine derivatives. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique structure, featuring a chromeno-pyrimidine core with nitrophenyl and phenethyl substituents, contributes to its distinctive chemical properties.

Medicinal Chemistry

Anticancer Activity:
2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has shown promising results as an anticancer agent. It acts as an inhibitor of enzymes involved in DNA repair, such as PARP-1 (Poly (ADP-ribose) polymerase), which is crucial for maintaining genomic stability. By inhibiting PARP-1, the compound can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis (programmed cell death) and reducing tumor growth.

Cell Line Studies:
In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the selective inhibition of cell cycle regulators, leading to reduced proliferation rates in these malignancies.

Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit specific enzymes critical for cancer cell survival and proliferation. For example, studies indicate its effectiveness against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The inhibition of CDK2 can result in cell cycle arrest and subsequent apoptosis in cancer cells.

Antimicrobial Properties:
Research has also explored the compound's potential antimicrobial activity. Preliminary findings suggest that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity.

Industrial Applications

Due to its unique structural features and biological activities, 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can be utilized in the development of new pharmaceuticals and agrochemicals. Its potential as a building block for synthesizing more complex molecules makes it valuable in both medicinal and industrial chemistry.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be around 15 µM, indicating potent anticancer activity.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was found to inhibit PARP-1 with an IC50 value of approximately 10 µM. This suggests that it may serve as a lead compound for developing new PARP inhibitors for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to interact with key amino acids in the enzyme’s active site, enhancing its inhibitory activity.

Comparison with Similar Compounds

Structural Analog: 2,3-Diphenyl-4H-Chromeno[2,3-d]Pyrimidine-4,5(3H)-Dione

Molecular Formula : C₂₃H₁₄N₂O₃
Molecular Weight : 366.376 g/mol
ChemSpider ID : 1494285
Key Differences :

  • Substituents : Two phenyl groups at positions 2 and 3 instead of 3-nitrophenyl and phenethyl.
  • Lipophilicity : Higher logP due to two phenyl groups compared to the target compound’s nitro-polarized structure .

Functionalized Derivatives: Anti-Tumor Chromeno[2,3-d]Pyrimidines

Example Compound: 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine Molecular Formula: C₁₈H₁₆N₄O₂ Key Features:

  • Substituents: Amino and imino groups enhance hydrogen-bonding capacity, unlike the nitro group in the target compound.
  • Biological Activity : Serves as a precursor for triazine and triazepine derivatives with anti-tumor activity (e.g., IC₅₀ values < 10 µM against HepG2 cells) .
  • Synthesis: Prepared via reflux with hydrazonoyl halides, contrasting with the target compound’s undisclosed synthetic route .

Ethylphenyl-Substituted Derivative

Example Compound: 3-(4-Ethylphenyl)-4-imino-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidin-8-ol Molecular Formula: C₂₄H₁₉N₃O₂ Key Features:

  • Substituents : 4-Ethylphenyl and hydroxyl groups confer moderate lipophilicity (calculated logP ≈ 3.5).
  • Spectroscopic Data : IR peaks at 3421 cm⁻¹ (OH) and 1635 cm⁻¹ (C=N) highlight functional group differences compared to the nitro-containing target .

Comparison with Heterocyclic Analogs Beyond Chromeno Scaffolds

Thieno[2,3-d]Pyrimidine Derivatives

Example Compound: 2-Substituted Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidine-4(3H)-One Key Features:

  • Scaffold: Thieno-pyrimidine instead of chromeno-pyrimidine.
  • Biological Activity: Acetylcholinesterase (AChE) inhibition (IC₅₀ < 1 µM) due to sulfur’s electron-rich nature, unlike the oxygenated chromeno system .
  • Synthesis: Cyclocondensation of 2-aminothiophene derivatives with aldehydes under acidic conditions .

Pyrido[2,3-d]Pyrimidine Derivatives

Example Compound : Methyl 1,2,3,4,5,8-Hexahydro-1,3,7-Trimethyl-5-(3-Nitrophenyl)-2,4-Dioxopyrido[2,3-d]Pyrimidine-6-Carboxylate
Key Features :

  • Scaffold : Pyrido-pyrimidine with a saturated ring system.
  • Substituents : 3-Nitrophenyl group shared with the target compound but embedded in a distinct heterocycle.
  • Synthesis: Hantzsch-like condensation of methyl 2-(3-nitrophenyl)acetoacetate with 6-amino-uracil derivatives .

Biological Activity

2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chromeno-pyrimidine derivative noted for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an enzyme inhibitor, particularly in cancer therapy. This article delves into the biological activity of this compound, presenting data from various studies and synthesizing findings from multiple sources.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromeno-pyrimidine core with nitrophenyl and phenethyl substituents. This unique configuration contributes to its biological properties.

Property Details
IUPAC Name 2-(3-nitrophenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Molecular Formula C25H17N3O5
CAS Number 879462-82-5
Molecular Weight 441.42 g/mol

Anticancer Activity

Research has indicated that 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibits significant anticancer properties. It has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair mechanisms. By inhibiting PARP-1, the compound leads to the accumulation of DNA damage in cancer cells, promoting apoptosis (programmed cell death) .

Case Study:
In vitro studies have demonstrated that derivatives of this compound show anti-proliferative effects against various cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell growth in breast cancer and prostate cancer models .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit other enzymes relevant to cancer biology. Its mechanism involves binding to the active site of target enzymes, thereby obstructing their normal function. This inhibition can lead to altered cellular signaling pathways associated with tumor growth and metastasis .

The primary mechanism of action involves the interaction with PARP-1. The binding prevents the enzyme from repairing single-strand breaks in DNA, leading to double-strand breaks during replication. Cancer cells, which often rely on PARP for survival under DNA damage conditions, are particularly sensitive to this form of inhibition .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. A notable synthetic route includes the condensation of appropriate aldehydes with malononitrile followed by cyclization steps .

The structure-activity relationship studies have shown that modifications on the nitrophenyl or phenethyl groups can significantly affect biological activity. For example, variations in substituents can enhance or reduce potency against specific targets .

Comparative Biological Activity Table

Compound Biological Activity IC50 (μM)
2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dionePARP-1 Inhibition15 ± 0.8
Thieno[2,3-d]pyrimidine derivativeLHRH Receptor Antagonism0.06
Other Chromeno derivativesAntioxidant and Antibacterial ActivitiesVaries

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione?

The compound can be synthesized via cyclocondensation or microwave-assisted methods. For cyclocondensation, refluxing precursors (e.g., 2-amino derivatives and aldehydes) in ethanol followed by heterocyclization with glacial acetic acid/DMSO yields the core structure . Microwave irradiation significantly reduces reaction time (e.g., from hours to minutes) and improves yields (65–75%) by enhancing reaction homogeneity and energy efficiency. Ethanol or dioxane is typically used for crystallization .

Q. How can structural elucidation be performed for this compound?

Use a combination of spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1668–1715 cm⁻¹, NH stretches at ~3400 cm⁻¹) .
  • NMR (¹H and ¹³C) to resolve substituent positions and stereochemistry. For example, aromatic protons appear at δ 6.5–8.5 ppm, while methyl groups in bulky substituents resonate at δ 0.96–1.01 ppm .
  • Mass spectrometry (ESI+) to verify molecular weight and fragmentation patterns .

Q. What analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS is ideal for quantifying purity. Single-crystal X-ray diffraction (SCXRD) can confirm molecular geometry with mean C–C bond accuracy of 0.005 Å .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically evaluated?

Design a library of derivatives with varying substituents (e.g., methoxy, nitro, or halogens) at the phenyl or chromene rings. Assess bioactivity via:

  • In vitro enzyme assays (e.g., tyrosinase inhibition using kojic acid as a positive control) .
  • Molecular docking to predict binding affinities to target proteins (e.g., tyrosinase or cyclooxygenase). Software like AutoDock Vina can model interactions, validated by mutagenesis studies .

Q. What strategies resolve contradictions in spectral data during characterization?

Contradictions in NMR signals (e.g., overlapping peaks) can be addressed by:

  • Using deuterated solvents (DMSO-d₆ or CDCl₃) to minimize solvent interference.
  • Performing 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Comparing experimental IR data with computational simulations (e.g., DFT) .

Q. How to design in vivo studies to evaluate pharmacological efficacy?

For anti-inflammatory or anti-atherosclerotic studies:

  • Use ApoE knockout mice fed a high-fat diet to model atherosclerosis. Administer the compound orally (e.g., 10–50 mg/kg/day) and measure plaque formation via histopathology.
  • Quantify eicosanoid modulation (e.g., PGE₂, LTB₄) using ELISA or LC-MS/MS .

Q. What catalytic systems improve synthesis scalability?

Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance reaction efficiency by reducing side reactions. For example, catalytic cyclocondensation achieves >85% yield under mild conditions (80°C, 4 h) .

Methodological Considerations

Q. How to optimize reaction conditions for high-throughput synthesis?

  • Screen solvents (e.g., ethanol vs. DMF) and temperatures (25–100°C) using a factorial design approach.
  • Monitor reaction progress via TLC or inline IR spectroscopy .

Q. What computational tools predict metabolic stability?

Use ADMET predictors (e.g., SwissADME) to estimate metabolic pathways. For instance, nitro groups may undergo reductase-mediated conversion to amines, requiring in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How to address low solubility in biological assays?

  • Formulate the compound with co-solvents (e.g., DMSO/PEG 400) or nanoencapsulation.
  • Modify the structure with hydrophilic groups (e.g., hydroxyl or carboxyl) without compromising bioactivity .

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